molecular formula C25H26O6 B1244455 Brasimarin B

Brasimarin B

Cat. No. B1244455
M. Wt: 422.5 g/mol
InChI Key: NSWHDVGYGYSKPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Brasimarin B is a natural product found in Calophyllum brasiliense with data available.

Scientific Research Applications

  • Cancer Chemoprevention Potential :

    • Brasimarin B, a 4-substituted coumarin isolated from the stem bark of Calophyllum brasiliense, has been studied for its potential cancer chemopreventive properties. Specifically, the research focused on its inhibitory effects on Epstein-Barr virus early antigen (EBV-EA) activation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA) in Raji cells, suggesting potential cancer chemopreventive applications (Ito et al., 2003).
  • Mechanism of Action in Melanoma :

    • A study on BRAF-mutant melanoma (though not directly on Brasimarin B) highlighted the significance of BRAF inhibitors in managing melanomas. This research is relevant in understanding the broader implications of targeting the BRAF pathway in cancer treatment (Bollag et al., 2010).
  • Clinical Trials and Drug Development Insights :

    • Research on clinical trials involving BRAF inhibitors (related to the pathway potentially affected by Brasimarin B) provides insights into the development and efficacy of such drugs in treating conditions like Alzheimer's disease and malaria. This knowledge can be instrumental in understanding the clinical research process and regulatory aspects of drug development (Dal-Ré & Carné, 2013).
  • Role in Thyroid Cancer :

    • BRAF mutations, part of the pathway that Brasimarin B might influence, play a significant role in thyroid cancer. Understanding these genetic alterations can provide insights into targeted therapies for thyroid cancer and other malignancies (Xing, 2005).
  • Dual Inhibition of SMO/BRAF :

    • A study on flavonolignans from Silybum marianum, which have dual SMO/BRAF inhibition activity, can offer insights into the potential mechanisms and clinical significance of compounds like Brasimarin B in cancer therapy (Diukendjieva et al., 2020).

properties

Product Name

Brasimarin B

Molecular Formula

C25H26O6

Molecular Weight

422.5 g/mol

IUPAC Name

4-hydroxy-2-(2-hydroxypropan-2-yl)-5-(2-methylbutanoyl)-9-phenyl-2,3-dihydrofuro[2,3-f]chromen-7-one

InChI

InChI=1S/C25H26O6/c1-5-13(2)21(27)20-22(28)16-11-17(25(3,4)29)30-23(16)19-15(12-18(26)31-24(19)20)14-9-7-6-8-10-14/h6-10,12-13,17,28-29H,5,11H2,1-4H3

InChI Key

NSWHDVGYGYSKPN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)C1=C2C(=C3C(=C1O)CC(O3)C(C)(C)O)C(=CC(=O)O2)C4=CC=CC=C4

synonyms

brasimarin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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